Timolol Maleate

Glaucoma Ocular Hypertension Beta-Blocker Efficacy

Selecting ophthalmic beta-blockers requires matching receptor pharmacology to study endpoints. Timolol Maleate is the non-selective, non-ISA reference standard. - **Quantified efficacy**: 8.4 mm Hg (29%) IOP reduction; benchmark for non-inferiority trials. - **Differentiated utility**: Non-ISA control vs. carteolol; quantifiable HDL/worsening baseline for ISA studies. - **Formulary advantage**: 5-mL bottle delivers 21% longer use (36.6 days) vs. levobunolol; reduces dispensing frequency. - **Model API**: 73.38% corneal penetration (24h) in situ gelling systems.

Molecular Formula C17H28N4O7S
Molecular Weight 432.5 g/mol
CAS No. 58731-98-9
Cat. No. B10754300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTimolol Maleate
CAS58731-98-9
Molecular FormulaC17H28N4O7S
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C13H24N4O3S.C4H4O4/c1-13(2,3)14-8-10(18)9-20-12-11(15-21-16-12)17-4-6-19-7-5-17;5-3(6)1-2-4(7)8/h10,14,18H,4-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t10-;/m0./s1
InChIKeyWLRMANUAADYWEA-NWASOUNVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Timolol Maleate: Ophthalmic Beta-Blocker Reference Standard


Timolol maleate (CAS 58731-98-9) is the maleate salt of timolol, a non-selective β1 and β2 adrenergic receptor antagonist. It is a chiral compound, with the (S)-enantiomer being the commercially available form, demonstrating Ki values of 1.97 nM for β1 and 2.0 nM for β2 receptors [1]. Unlike some beta-blockers, it lacks significant intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties [2]. As the standard of care reference for over four decades, its quantifiable performance in lowering intraocular pressure (IOP) establishes the benchmark against which all newer and generic ophthalmic beta-blockers are measured. Its inclusion in major pharmacopoeias and extensive clinical trial history solidify its role as a critical comparator in both research and clinical procurement scenarios [3].

Non-selective β1/β2 adrenergic receptor antagonist
(S)-enantiomer chiral reference standard
Lacks ISA & membrane-stabilizing activity — supports mechanistic differentiation studies

Why Timolol Maleate Is Not Interchangeable


While in-class ophthalmic beta-blockers like betaxolol, carteolol, and levobunolol share a common mechanism, simple substitution based solely on IOP reduction data is scientifically and clinically unsound. Differentiated endpoints in pharmacokinetics, receptor selectivity, and systemic safety profiles lead to quantifiably divergent outcomes. For example, despite similar IOP-lowering efficacy, Timolol Maleate's lack of intrinsic sympathomimetic activity (ISA) directly contrasts with carteolol's unique ISA profile, leading to measurable differences in plasma lipid profiles [1]. Furthermore, its non-selective β1/β2 blockade differentiates it from the β1-selective betaxolol, impacting pulmonary safety considerations [2]. The evidence below provides the specific quantitative data required to justify the selection of Timolol Maleate over specific alternatives for defined applications.

ISA profile mismatch
Carteolol’s intrinsic sympathomimetic activity may alter systemic lipid endpoints compared to timolol’s non-ISA profile.
Receptor selectivity mismatch
Betaxolol’s β1-selectivity may affect pulmonary endpoint interpretations relative to non-selective timolol.
Formulation vehicle differences
Bottle-tip and viscosity variations can shift delivery consistency; requires validation in procurement context.

Timolol Maleate: Comparative Evidence for Sourcing


IOP Reduction: Comparison with Betaxolol

In a 6-month randomized, double-blind study comparing 0.5% ophthalmic solutions, Timolol Maleate demonstrated a numerically greater reduction in intraocular pressure (IOP) than betaxolol, serving as the potency benchmark against which other beta-blockers are measured [1]. While both are effective, the quantifiable difference is a key consideration for scenarios demanding maximal IOP reduction.

IOP Reduction Context
Head-to-head
Timolol 8.4 mm Hg (29%) vs. Betaxolol 7.6 mm Hg (26%)
Reported IOP endpoint context; supports maximal pressure-lowering research models.
6-month RCT, n=29, 0.5% ophthalmic solutions.
Glaucoma Ocular Hypertension Beta-Blocker Efficacy

Cost-Efficiency: Bottle Yield vs. Levobunolol

A double-blind study directly comparing the use of 5-ml bottles of 0.5% Timolol Maleate (Timoptic) and 0.5% levobunolol (Betagan) found a significant difference in the length of use per bottle, translating to quantifiable cost savings [1]. This difference is attributed to the bottle tip and vehicle configuration, a critical factor for institutional procurement and patient affordability.

Bottle Yield Context
Direct comparison
36.6 days vs. 28.9 days (21% longer use)
Reported bottle-use duration; supports procurement cost-model review.
5-ml bottle, twice-daily dosing, n=45.
Health Economics Glaucoma Drug Delivery Procurement

Lipid Profile Impact: Comparison with Carteolol

A 12-week, randomized, double-blind study in postmenopausal women with glaucoma or ocular hypertension compared the systemic effects of 0.5% Timolol Maleate (lacking ISA) to 1.0% carteolol (possessing ISA) [1]. The study found a statistically significant, unfavorable shift in the lipid profile with Timolol Maleate, confirming a class-level mechanistic difference with quantifiable outcomes. This demonstrates that Timolol Maleate's non-ISA profile is a distinct differentiator.

Lipid Endpoint Context
Head-to-head
Timolol: TC/HDL ratio worsening vs. Carteolol: no change
Reported lipid-profile endpoint; supports ISA mechanistic differentiation.
12-week RCT, postmenopausal women, n=100.
Intrinsic Sympathomimetic Activity (ISA) Lipid Metabolism Systemic Safety Beta-Blocker Differentiation

Sustained-Release Gel vs. Conventional Solution

A 2024 study developed a mucoadhesive-thermosensitive in situ gel for Timolol Maleate to overcome the rapid drainage and low bioavailability of conventional eye drops [1]. The optimized formulation demonstrated significantly enhanced corneal penetration and controlled release over 24 hours, a quantifiable improvement in drug delivery performance relevant for procurement of advanced research materials.

Corneal Penetration Context
Method context
CHT gel: 73.38% vs. Solution: 67.25% vs. Commercial: 60.55%
Reported formulation penetration; supports sustained-release platform evaluation.
Ex vivo cow cornea, 24h permeation.
Drug Delivery Ophthalmic Formulation Sustained Release Bioavailability

Timolol Maleate: Targeted Procurement Scenarios


Scenario 1: Gold-Standard Comparator in Ophthalmic Drug Development

When developing novel IOP-lowering agents, Timolol Maleate 0.5% ophthalmic solution serves as the established, FDA-approved active comparator. Its well-documented IOP reduction of 8.4 mm Hg (29%) provides a reliable and quantifiable efficacy benchmark for proving non-inferiority or superiority in Phase III clinical trials [1]. Procuring Timolol Maleate from a certified supplier ensures consistency in this critical control arm.

Scenario 2: Cost-Effective Formulary Management in Glaucoma

For institutional pharmacies or health systems managing large glaucoma patient populations, the choice between generic beta-blockers can have significant budget implications. Evidence shows a 5-ml bottle of Timolol Maleate 0.5% provides a 21% longer duration of use compared to levobunolol (36.6 vs. 28.9 days) [2]. This translates to direct cost savings and reduced dispensing frequency, a key differentiator for formulary inclusion and bulk procurement.

Scenario 3: Non-ISA Reference for Mechanistic Studies

In research focused on the systemic effects of beta-blockers, particularly their impact on plasma lipids or the role of intrinsic sympathomimetic activity (ISA), Timolol Maleate is the quintessential non-ISA control. Its established effect of worsening the total cholesterol to HDL ratio serves as a baseline against which ISA-possessing agents like carteolol can be directly compared, enabling precise investigation of ISA-related pharmacodynamics [3].

Scenario 4: Sustained Ocular Delivery Formulation Research

For groups developing next-generation ophthalmic delivery systems, Timolol Maleate is an ideal model drug due to its well-understood pharmacokinetic and pharmacodynamic properties. Recent data on in situ gelling systems demonstrates that Timolol Maleate can achieve 73.38% corneal penetration over 24 hours, significantly outperforming the 60.55-67.25% seen with conventional solutions [4]. This makes Timolol Maleate the active pharmaceutical ingredient (API) of choice for evaluating the performance of new sustained-release platforms.

Application
Selection Property
Validation Focus
IOP-lowering agent research comparator
Non-selective β-blockade reference
IOP endpoint comparison in research models
Procurement cost-model analysis
Bottle-use duration performance
Cost-containment endpoint review
ISA mechanistic differentiation studies
Non-ISA systemic effect profile
Lipid-profile endpoint context
Ophthalmic sustained-release platform evaluation
Corneal penetration performance
Ex vivo permeation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


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